N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxybenzamide
Description
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxybenzamide is a complex organic compound with the molecular formula C23H26N2O4 and a molecular weight of 394.5 g/mol
Properties
IUPAC Name |
N-butyl-2-methoxy-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-4-5-12-25(23(27)19-8-6-7-9-21(19)29-3)15-17-13-16-14-18(28-2)10-11-20(16)24-22(17)26/h6-11,13-14H,4-5,12,15H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMONPMIIDMHXFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxybenzamide typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline derivative is then functionalized with appropriate substituents to introduce the hydroxy, methoxy, and benzamide groups. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized for yield and purity, with rigorous quality control measures in place to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies.
Medicine: It has potential therapeutic applications, particularly in the treatment of diseases such as ischemic stroke.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxybenzamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological effects. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
6-Methoxyquinoline: A related compound with similar structural features but lacking the benzamide group.
N-butyl-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]benzenesulfonamide: A compound with a similar quinoline core but a different substituent on the benzamide group.
Uniqueness: N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to its similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
